molecular formula C14H21N3O2S2 B2734412 N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine CAS No. 1251564-13-2

N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine

Cat. No.: B2734412
CAS No.: 1251564-13-2
M. Wt: 327.46
InChI Key: IQLBHQFICYJZAR-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine is a chemical compound with a unique structure that offers diverse applications ranging from drug development to material synthesis. This compound is part of the benzothiazole family, which is known for its significant biological and chemical properties.

Preparation Methods

The synthesis of N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with specific reagents to yield the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. It is used in drug development due to its potential biological activity. In material science, it is utilized for the synthesis of new materials with unique properties. Additionally, it has applications in the field of chemistry for the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[2-(diethylamino)ethyl]-6-methanesulfonyl-1,3-benzothiazol-2-amine is unique compared to other similar compounds due to its specific structural features and resulting properties . Similar compounds include other benzothiazole derivatives, which also exhibit significant biological and chemical activities . the presence of the methylsulfonyl group in this compound provides it with distinct characteristics that can be advantageous in certain applications .

Properties

IUPAC Name

N',N'-diethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S2/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(21(3,18)19)10-13(12)20-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLBHQFICYJZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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